molecular formula C9H12N2NaO9P B3123662 Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate CAS No. 3106-18-1

Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate

Cat. No. B3123662
CAS RN: 3106-18-1
M. Wt: 346.16 g/mol
InChI Key: WHRWYTJLFJEXDD-IAIGYFSYSA-M
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Description

The compound appears to be a sodium salt of a phosphate ester, with the phosphate group attached to a sugar-like structure (a tetrahydrofuran ring with several hydroxyl groups) and a pyrimidinone group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate sugar and pyrimidinone derivatives, followed by esterification with phosphoric acid and neutralization with sodium hydroxide. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The compound contains several stereocenters, as indicated by the (2R,3S,4R,5R) notation. This means that it has a complex three-dimensional structure, which could be important for its properties and reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactivity of this compound. However, phosphate esters are generally susceptible to hydrolysis, especially under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of several polar groups (hydroxyls, phosphate, pyrimidinone), this compound is likely to be soluble in polar solvents like water.


Scientific Research Applications

Bioactivity Studies

  • Alkaloid Identification and Bioactivities : Isolated from Portulaca oleracea L., this compound was identified as an alkaloid and demonstrated anti-inflammatory and anticholinesterase bioactivities (Song et al., 2023).

Chemical Synthesis and Analysis

  • Synthesis of Dinucleotide Analogs : The compound was used in the synthesis of novel dinucleotide analogs, showcasing a new strategy in chemical synthesis (Valiyev et al., 2010).
  • Synthesis of α,ω-Bis Compounds : Employed in the synthesis of α,ω-bis compounds, highlighting its versatility in organic synthesis (Semenov et al., 2001).

Structural and UV Studies

  • Uracil Derivatives Study : Structural and UV studies of two uracil derivatives were conducted, illustrating the compound's role in advanced chemical analysis (Yao et al., 2013).

Antitumor and Antiviral Research

  • Antitumor Activities : Synthesized derivatives displayed selective anti-tumor activities, indicating potential in cancer research (Xiong Jing, 2011).
  • Antiviral Activity Studies : Certain analogues of this compound showed antiviral activities, suggesting its use in antiviral drug development (Saxena et al., 1990).

Crystallography and Molecular Dynamics

  • Crystal Structure Analysis : The compound's involvement in crystal structure studies of sodium salts highlights its utility in crystallography (Shui et al., 1995).
  • Protein Interaction Studies : Its interaction with plasma proteins was studied, demonstrating its importance in understanding drug-protein interactions (Dubey et al., 2020).

Safety And Hazards

Without specific toxicity data, it’s impossible to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or biochemistry.


properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRWYTJLFJEXDD-IAIGYFSYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2NaO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
Reactant of Route 2
Reactant of Route 2
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
Reactant of Route 3
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
Reactant of Route 4
Reactant of Route 4
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
Reactant of Route 5
Reactant of Route 5
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
Reactant of Route 6
Reactant of Route 6
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate

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